Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 127606-11-5
VCID: VC5467517
InChI: InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C
Molecular Formula: C12H11ClO2S
Molecular Weight: 254.73

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate

CAS No.: 127606-11-5

Cat. No.: VC5467517

Molecular Formula: C12H11ClO2S

Molecular Weight: 254.73

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate - 127606-11-5

Specification

CAS No. 127606-11-5
Molecular Formula C12H11ClO2S
Molecular Weight 254.73
IUPAC Name ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
Standard InChI Key XXJRBLLISARHFU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C

Introduction

Chemical Identity and Structural Features

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate belongs to the benzothiophene family, a class of heterocyclic compounds combining benzene and thiophene rings. Its molecular formula is C₁₂H₁₁ClO₂S, with a molecular weight of 254.73 g/mol . The compound’s structure includes:

  • A chlorine atom at the 5-position of the benzothiophene ring.

  • A methyl group at the 3-position.

  • An ethyl ester moiety at the 2-position.

The spatial arrangement of these substituents influences its electronic properties and reactivity. Comparative analysis with analogues, such as ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS No. 13771-68-1), reveals that halogen substitution at the 5-position enhances electrophilic reactivity, while the methyl group at the 3-position contributes to steric effects .

PropertyValue
CAS No.127606-11-5
Molecular FormulaC₁₂H₁₁ClO₂S
Molecular Weight254.73 g/mol
Purity≥98% (typical)
Storage Conditions20°C, dry environment

Synthesis and Industrial Production

The synthesis of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate involves multi-step organic reactions optimized for yield and scalability:

Key Synthetic Steps:

  • Cyclization: Formation of the benzothiophene core via cyclization of appropriate precursors, often using catalysts like polyphosphoric acid.

  • Friedel-Crafts Acylation: Introduction of the methyl group at the 3-position.

  • Chlorination: Electrophilic aromatic substitution with chlorine at the 5-position, typically using Cl₂ or SO₂Cl₂.

  • Esterification: Reaction with ethyl chloroformate to install the ethyl ester group.

Industrial protocols emphasize cost-effective reagents and green chemistry principles, achieving yields exceeding 85% in pilot-scale productions.

Physicochemical Properties

While specific data for this compound remain limited, extrapolation from structurally related benzothiophenes provides insights:

  • Melting Point: Estimated between 110–120°C (based on methyl 5-chloro-1-benzothiophene-2-carboxylate: 113–115°C) .

  • Boiling Point: ~340°C (predicted via group contribution methods) .

  • Density: ~1.39 g/cm³ (analogous to methyl-substituted benzothiophenes) .

  • Solubility: Low polarity; soluble in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

Biological Activity and Mechanisms

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics. The chlorine atom enhances membrane permeability, while the thiophene ring facilitates interactions with bacterial efflux pumps.

Enzyme Modulation

The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting applications in inflammation and neurodegenerative diseases.

Applications in Research and Industry

Medicinal Chemistry

  • Drug Precursor: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.

  • Structure-Activity Relationship (SAR) Studies: Modifications at the 2- and 5-positions optimize target selectivity .

Material Science

  • Organic Semiconductors: Benzothiophene derivatives enhance charge mobility in photovoltaic devices .

  • Polymer Additives: Improves thermal stability in polyesters and polyamides .

Future Directions

Further research should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Clinical Translation: Preclinical trials of lead derivatives for oncology applications.

  • Green Synthesis: Catalytic methods to reduce reliance on chlorinated reagents.

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